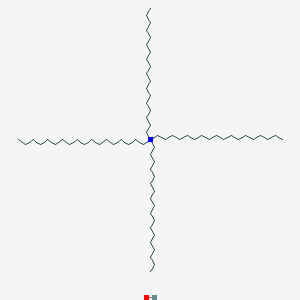

Tetraoctadecylammonium hydroxide

Description

Properties

CAS No. |

137044-24-7 |

|---|---|

Molecular Formula |

C72H149NO |

Molecular Weight |

1045 g/mol |

IUPAC Name |

tetraoctadecylazanium;hydroxide |

InChI |

InChI=1S/C72H148N.H2O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H2/q+1;/p-1 |

InChI Key |

HNRXDBMBQAOWFV-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length and Hydrophobicity : TDAH’s long alkyl chains render it highly hydrophobic, limiting water solubility compared to TMAH and TEAH, which are miscible in polar solvents .

- Molecular Size : Gas-phase studies show TDAH’s CCS is approximately 450 Ų, significantly larger than shorter-chain TAAs due to its extended alkyl structure .

Research Findings and Industrial Relevance

- CCS and Molecular Behavior : TDAH exhibits a collision cross-section of 450 Ų, enabling its use in gas-phase ion mobility studies for biomolecular structure analysis .

- Sensor Technology: TDAH derivatives, such as tetraoctadecylammonium nitrate, enhance selectivity in nitrate ion-selective electrodes due to their hydrophobic interaction with analytes .

Conclusion this compound’s unique properties, driven by its long alkyl chains, position it as a critical compound in niche applications requiring hydrophobicity and large molecular architectures. While shorter-chain TAAs dominate industrial and analytical chemistry due to their solubility and reactivity, TDAH’s role in advanced material science and sensor technology underscores its irreplaceability in specialized contexts. Further research is needed to fully elucidate its toxicological profile and expand its utility in emerging fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.